An In-depth Technical Guide on the Crystal Structure and Conformation of 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride
An In-depth Technical Guide on the Crystal Structure and Conformation of 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and conformational behavior of 2-aminocyclohexane-1-carboxylic acid hydrochloride, a key building block in medicinal chemistry. We delve into the synthesis, stereoisomerism, and detailed solid-state architecture as determined by X-ray crystallography. Furthermore, this guide explores the molecule's conformational dynamics in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. By juxtaposing the solid-state and solution-phase conformations, we offer insights into the influence of intermolecular forces, such as hydrogen bonding, on the molecular geometry. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols.
Introduction: Significance of 2-Aminocyclohexane-1-carboxylic Acid
2-Aminocyclohexane-1-carboxylic acid (ACHC) is a cyclic β-amino acid that has garnered significant attention in the field of peptidomimetics and drug design.[1] Its constrained cyclic structure imparts a high degree of conformational stability to peptides, influencing their secondary structures and biological activity.[1] ACHC exists as cis and trans diastereomers, each of which is chiral, leading to a total of four stereoisomers.[1] The hydrochloride salt form is often utilized to improve solubility and crystallinity, which is crucial for both pharmaceutical formulation and structural elucidation studies. Understanding the precise three-dimensional structure and conformational preferences of ACHC hydrochloride is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.
Synthesis and Stereocontrol
The synthesis of specific stereoisomers of 2-aminocyclohexane-1-carboxylic acid is a critical first step for its application and structural analysis. A common route involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers.[2][3] Subsequent separation of these isomers can be challenging.
Methodologies have been developed to control the stereochemical outcome or to isomerize the less stable cis isomer to the more stable trans form through epimerization under basic conditions.[2][3] The formation of the hydrochloride salt is typically achieved by treating the free amino acid with hydrochloric acid in a suitable solvent.
Experimental Protocol: Synthesis of cis-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride
This protocol outlines a general procedure for the synthesis and salt formation.
-
Hydrogenation: 4-Aminobenzoic acid is dissolved in an appropriate solvent (e.g., aqueous NaOH) and subjected to catalytic hydrogenation using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure at elevated temperature and pressure (e.g., 15 bar H₂, 100°C).[3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: The reaction mixture is cooled, and the catalyst is carefully removed by filtration.
-
Isomer Mixture: The resulting aqueous solution contains a mixture of cis and trans isomers of 2-aminocyclohexane-1-carboxylic acid.
-
Salt Formation & Isolation: The pH of the filtrate is adjusted with concentrated HCl. The solvent is then removed under reduced pressure to yield the crude hydrochloride salt mixture.
-
Purification: The desired cis or trans isomer can be isolated through fractional crystallization or chromatography. For the hydrochloride salt, crystallization from a solvent system like ethanol/ether is often effective.
Solid-State Structure by X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state.[4][5] The resulting crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Causality in Experimental Design: Crystal Growth
The primary challenge in SCXRD is obtaining high-quality single crystals suitable for diffraction.[5] For amino acid hydrochlorides, which are often highly soluble in polar solvents, slow evaporation is a common and effective crystallization technique.[6] The choice of solvent is critical; it must be one in which the compound is moderately soluble to allow for slow, ordered growth rather than rapid precipitation.[7]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solution Preparation: Prepare a nearly saturated solution of purified 2-aminocyclohexane-1-carboxylic acid hydrochloride in a suitable solvent (e.g., a mixture of ethanol and water).
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Analysis of the Crystal Structure
In the solid state, the cyclohexane ring of 2-aminocyclohexane-1-carboxylic acid hydrochloride adopts a stable chair conformation. The relative orientation of the amino and carboxyl groups depends on whether it is the cis or trans isomer.
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cis-isomer: The amino and carboxyl groups will be in an axial-equatorial or equatorial-axial relationship.
-
trans-isomer: The amino and carboxyl groups will be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is generally more stable.[8]
The crystal packing is dominated by a network of hydrogen bonds. The protonated amino group (NH₃⁺) and the carboxylic acid group (COOH) act as hydrogen bond donors, while the chloride ion (Cl⁻) and the carbonyl oxygen act as acceptors.[9][10] This extensive hydrogen bonding network dictates the overall crystal lattice and contributes significantly to the stability of the solid-state structure.[11][12]
Tabulated Crystallographic Data
While a specific .cif file for the title compound was not identified in the search, the following table represents typical data that would be obtained from a single-crystal X-ray diffraction experiment for a small organic hydrochloride salt.
| Parameter | Typical Value/Description | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å) | a, b, c, α, β, γ | Dimensions and angles of the repeating unit. |
| Z | 2 or 4 | Number of molecules per unit cell. |
| Key Bond Lengths | C-C: ~1.54 Å, C-N: ~1.47 Å | Confirms covalent structure. |
| Key Torsion Angles | C-C-C-C ring torsions | Defines the chair conformation of the cyclohexane ring. |
| H-Bond (Å) | N-H···Cl: ~3.1-3.3 Å, O-H···Cl: ~3.0-3.2 Å | Quantifies the strength of intermolecular interactions.[10] |
Conformational Analysis in Solution
While the solid-state structure is rigid, in solution, molecules can adopt multiple conformations that are in dynamic equilibrium.[13] NMR spectroscopy is a powerful tool for studying these conformational preferences.[14]
For 2-aminocyclohexane-1-carboxylic acid, the primary conformational equilibrium is the ring inversion of the cyclohexane chair form.
NMR Spectroscopy for Conformational Insights
The key to using NMR for conformational analysis lies in the analysis of coupling constants (³J values) and Nuclear Overhauser Effects (NOEs).
-
Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is described by the Karplus equation and is dependent on the dihedral angle between them. By measuring these couplings, one can infer the preferred conformation. For a cyclohexane chair, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (2-5 Hz).
-
Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is particularly useful for distinguishing between cis and trans isomers and for identifying spatial proximities that are characteristic of a specific conformation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams (~5-10 mg) of the 2-aminocyclohexane-1-carboxylic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.
-
¹H NMR Spectrum: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.
-
COSY Spectrum: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and assign the protons on the cyclohexane ring.
-
NOESY Spectrum: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations, which will help determine the relative stereochemistry and conformational preferences.
-
Data Analysis: Integrate proton signals and measure coupling constants. Analyze cross-peaks in the COSY and NOESY spectra to build a model of the dominant solution-state conformation.
Conformational Equilibrium
For the trans-isomer, the diequatorial conformation is expected to be overwhelmingly favored in solution due to steric considerations. For the cis-isomer, an equilibrium between the two chair conformations (one with axial amino/equatorial carboxyl and the other with equatorial amino/axial carboxyl) is expected. The position of this equilibrium will be influenced by the solvent and the steric bulk of the substituents.[14] The protonation of the amino group and the presence of the chloride counter-ion can also influence the conformational preference through electrostatic interactions and solvation effects.[14]
Conclusion
This guide has provided a detailed examination of the crystal structure and conformational properties of 2-aminocyclohexane-1-carboxylic acid hydrochloride. The solid-state structure is defined by a chair conformation of the cyclohexane ring and an extensive hydrogen-bonding network involving the ammonium group, carboxylic acid, and chloride ion. In solution, the molecule exhibits conformational flexibility, with preferences that can be elucidated using advanced NMR techniques. A thorough understanding of these structural features is essential for leveraging this important molecule in the design and development of new peptidomimetics and therapeutic agents.
References
- Wormald, M. R., & Edge, C. J. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory.
- Moridi, F., et al. (2025). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels.
- Zhang, Y., et al. Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. PMC.
- X-Ray Crystallography Laboratory.
- Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-289.
- Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS.
- Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.
- PubChem. (2025). cis-2-Aminocyclohexanecarboxylic acid hcl.
- Walsh, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1875.
- Aakeröy, C. B., & Evans, T. A. (2018). The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry.
- Santa Cruz Biotechnology. (n.d.). cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride. SCBT.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- SPT Labtech. (n.d.).
- PubChem. (2026). 2-Aminocyclohexanecarboxylic acid.
- PubChem. (2025). (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride.
- Bolar, S., et al. (2022). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids.
- Hein, L. B. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
- Sigma-Aldrich. (n.d.). cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride.
- PubChem. (2025). (1S,2S)-2-Aminocyclohexanecarboxylic Acid.
- Angene Chemical. (n.d.). 2-Aminocyclohexane-1-carboxylic acid hydrochloride.
- A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (n.d.).
- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017).
- Rittner, R. (n.d.).
- Mendoza, O. J., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. eas.org [eas.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. auremn.org.br [auremn.org.br]
- 14. westmont.edu [westmont.edu]
